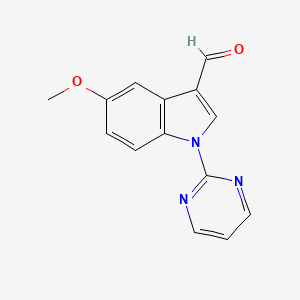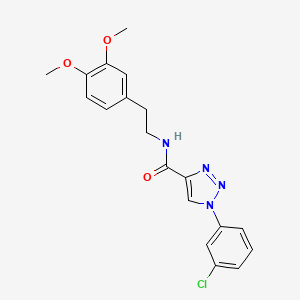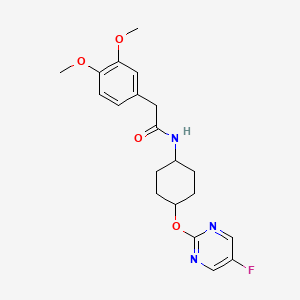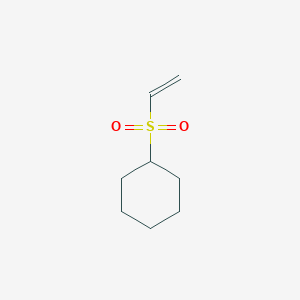
5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde" is a chemical that belongs to the indole family, which is a group of compounds known for their complex structures and diverse chemical properties. Indoles are significant in pharmaceutical chemistry due to their presence in many natural products and drugs. The specific structure of this compound suggests it may have interesting interactions with other chemicals and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related indole derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives . Similarly, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride involves a multi-step process starting with the coupling of formamidine acetate and dimethylmethoxymalonate, followed by a series of reactions including the use of phosphorous oxychloride and catalytic reduction to achieve the final product . These methods highlight the complexity and the careful control required in the synthesis of such indole derivatives.
Molecular Structure Analysis
Indole derivatives can exhibit a variety of molecular structures, often influenced by the substituents attached to the indole core. For instance, the organic components of 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde hydrate are linked into a three-dimensional framework structure by a combination of hydrogen bonds . This suggests that "5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde" could also form intricate molecular structures depending on its environment and the presence of suitable bonding partners.
Chemical Reactions Analysis
Indole compounds can participate in a variety of chemical reactions. The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile in forming trisubstituted indoles indicates that the methoxy and carbaldehyde groups on the indole ring can be reactive sites for chemical transformations . The synthesis of complex indole derivatives, such as the pyrimido[1,2-a]indole derivative mentioned in the first paper, demonstrates the potential for "5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde" to undergo similar reactions, possibly leading to novel compounds with unique properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde" are not detailed in the provided papers, the properties of similar compounds can offer insights. Indole derivatives often have high melting points and can exhibit polymorphism, as seen in the hydrogen-bonded structures of related compounds . The presence of a methoxy group can influence the solubility and reactivity of the molecule, while the pyrimidinyl group could contribute to the compound's ability to interact with biological targets, potentially affecting its pharmacological profile.
科学的研究の応用
Versatility in Chemical Reactions
5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde and its derivatives have been found to be versatile in chemical reactions. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde, a related compound, has been shown to be a versatile electrophile, reacting regioselectively at the 2-position with various nucleophiles. This property is useful for preparing a range of substituted indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Crystallographic and Spectroscopic Studies
Crystallographic studies of similar compounds, like 5-Bromo-1H-indole-3-carbaldehyde, reveal intricate hydrogen-bonded structures, which are important for understanding the physical properties of these compounds and their potential applications in material science or drug design (Ali, Halim, & Ng, 2005).
Applications in Organic Synthesis
The compound's derivatives are used in various organic synthesis processes. For example, the synthesis of 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, a compound related to 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde, was developed for applications in neurotransmission and as an antidepressant drug candidate. This highlights the potential use of the compound in medicinal chemistry (Haynes & Swigor, 1994).
Role in Nucleophilic Substitution Reactions
In the context of nucleophilic substitution reactions, compounds like 1-Methoxyindole-3-carbaldehyde demonstrate the ability of indole derivatives to function as electrophiles, reacting selectively with various nucleophiles. This ability is significant in the synthesis of various indole-based compounds, showcasing the broad applicability of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde in organic chemistry (Yamada, Shinmyo, Nakajou, & Somei, 2012).
Implications in Drug Synthesis and Design
The versatility of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde in drug synthesis and design is evident from its derivatives being explored as potential drug candidates. The development of processes for the large-scale preparation of such compounds highlights their significance in pharmaceutical research (Anderson et al., 1997).
特性
IUPAC Name |
5-methoxy-1-pyrimidin-2-ylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNNMOTBJZTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)


![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)
![2-Chloro-N-[[(2S,3R)-1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]methyl]propanamide](/img/structure/B3004513.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol](/img/structure/B3004516.png)

![Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004524.png)